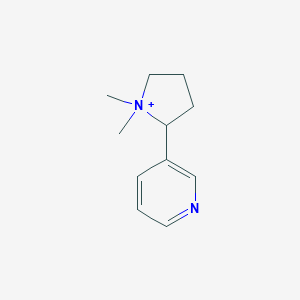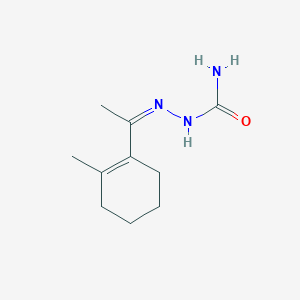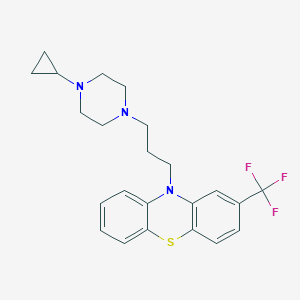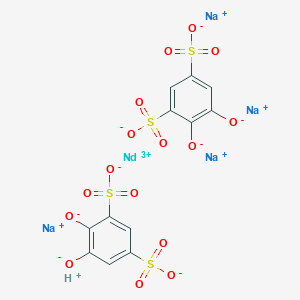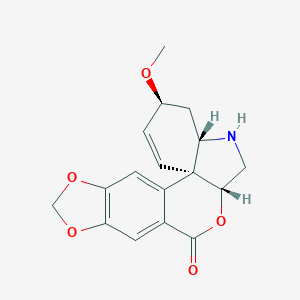
Ungspiroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ungspiroline is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is a spirocyclic lactone that has been synthesized using a unique method and has shown promising results in several studies.
Mécanisme D'action
The mechanism of action of Ungspiroline is not fully understood, but it is believed to inhibit the activity of certain enzymes by binding to their active sites. This results in the inhibition of the enzyme's catalytic activity, which can lead to the inhibition of various cellular processes.
Effets Biochimiques Et Physiologiques
Ungspiroline has been shown to have several biochemical and physiological effects. In vitro studies have shown that Ungspiroline inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, Ungspiroline has been shown to inhibit the activity of certain enzymes involved in cellular processes such as DNA replication, transcription, and translation.
Avantages Et Limitations Des Expériences En Laboratoire
Ungspiroline has several advantages for lab experiments, including its ease of synthesis, high yield, and excellent enantioselectivity. However, Ungspiroline has limitations, including its limited solubility in aqueous solutions and its potential toxicity to cells.
Orientations Futures
There are several future directions for the research of Ungspiroline. One direction is to study the mechanism of action of Ungspiroline in more detail to gain a better understanding of its inhibitory effects on enzymes. Another direction is to investigate the potential applications of Ungspiroline in drug discovery for the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate the toxicity of Ungspiroline and its potential side effects on cells.
Méthodes De Synthèse
Ungspiroline has been synthesized using a unique method that involves the reaction of a cyclic ketone with an aldehyde. The reaction is catalyzed by a chiral phosphoric acid catalyst, which results in the formation of the spirocyclic lactone. This method has been optimized to produce high yields of Ungspiroline with excellent enantioselectivity.
Applications De Recherche Scientifique
Ungspiroline has shown potential applications in various fields of research, including medicinal chemistry, organic synthesis, and chemical biology. In medicinal chemistry, Ungspiroline has been shown to have anticancer activity by inhibiting the growth of cancer cells. In organic synthesis, Ungspiroline has been used as a chiral building block for the synthesis of other compounds. In chemical biology, Ungspiroline has been used as a tool to study the mechanism of action of enzymes.
Propriétés
Numéro CAS |
17245-18-0 |
|---|---|
Nom du produit |
Ungspiroline |
Formule moléculaire |
C17H17NO5 |
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
(1S,13R,16S,18S)-18-methoxy-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-one |
InChI |
InChI=1S/C17H17NO5/c1-20-9-2-3-17-11-6-13-12(21-8-22-13)5-10(11)16(19)23-15(17)7-18-14(17)4-9/h2-3,5-6,9,14-15,18H,4,7-8H2,1H3/t9-,14+,15+,17+/m1/s1 |
Clé InChI |
VALATXGDIQJFFL-HNOLUEMASA-N |
SMILES isomérique |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
SMILES |
COC1CC2C3(C=C1)C(CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
SMILES canonique |
COC1CC2C3(C=C1)C(CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



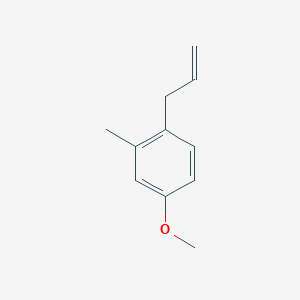
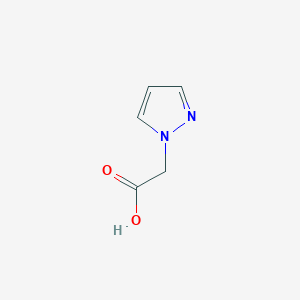

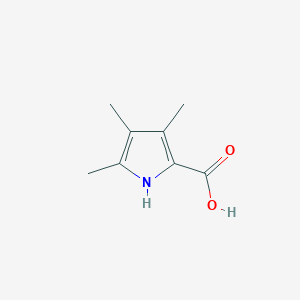
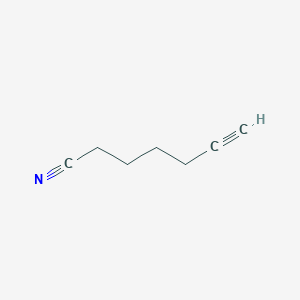
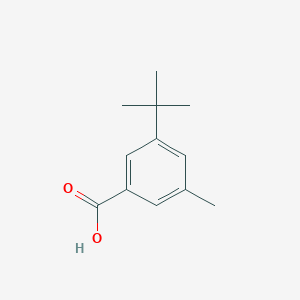
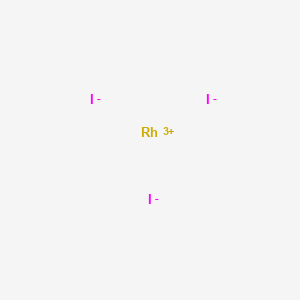
![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
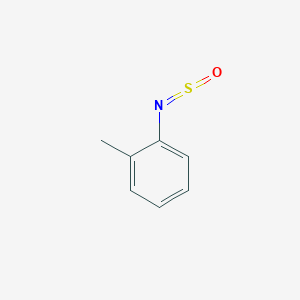
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
